N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide
Description
“N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide” is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a sulfanyl-linked carbamoylmethyl group at position 5 and a benzamide moiety at position 2 via a methyl bridge. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c13-9(17)7-20-12-16-15-10(19-12)6-14-11(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIMGLVWBSTPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The resulting intermediate is then reacted with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary or secondary amines.
Scientific Research Applications
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a chemical compound that contains an oxadiazole ring, giving it unique chemical properties. The compound consists of a benzamide portion linked to a sulfanyl-substituted oxadiazole, making it suitable for different chemical and biological uses. The oxadiazole ring is known for its stability and reactivity, allowing for various interactions in synthetic chemistry and biological systems.
Synthesis
The synthesis of this compound typically involves several steps. Common reagents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles like amines or thiols under basic conditions for substitution.
Unique Features
The presence of the oxadiazole ring in this compound distinguishes it from similar thiadiazole derivatives. This unique structure imparts distinct chemical and biological properties that enhance its versatility in research and application.
Related Compounds
The following table lists related compounds with their unique features:
| Compound Name | Unique Features |
|---|---|
| N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide | Contains a thiadiazole instead of an oxadiazole |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Features a sulfonamide group which may alter biological activity |
| 4-Methoxy-N-{[5-(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}benzamide | Includes a methoxy group that could influence solubility |
Mechanism of Action
The mechanism by which N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide exerts its effects is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with various enzymes, potentially inhibiting their activity. The benzamide moiety may also play a role in binding to specific proteins, altering their function. These interactions can lead to a range of biological effects, from antimicrobial activity to anticancer properties.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
- Compound 7a (3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide): Replaces the carbamoylmethyl group with a 2-amino-thiazole-methyl substituent. Exhibits potent urease inhibition (IC₅₀ = 12.3 µM) due to the thiazole’s metal-binding affinity . Molecular weight: 375 g/mol; Melting point: 177–178°C .
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) :
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :
Variations in the Benzamide Moiety
- N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c): Replaces benzamide with pyridin-2-amine. Shows selective anticancer activity against HOP-92 non-small cell lung cancer (NCI-60 assay, 10 µM) .
- N-(5-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide derivatives (VIa-VIl): Benzoxazole-linked oxadiazoles with alkylthio groups. Compound VId reduces carrageenan-induced paw edema by 68% (vs.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a compound characterized by its unique structural features, including an oxadiazole ring and a benzamide moiety. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is defined as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : Approximately 350.39 g/mol
- Key Functional Groups :
- Oxadiazole ring
- Benzamide group
- Sulfanyl substituent
These components contribute to the compound's reactivity and interactions within biological systems.
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Carbamoylmethyl)-1,3,4-Oxadiazole | Contains oxadiazole ring | Antimicrobial |
| N-(tert-butyl)-4-(5-mercury oxadiazole) | Similar benzamide structure | Anticancer |
| Benzamide Derivatives | Various substitutions on benzene | Diverse pharmacological effects |
These findings suggest that this compound may also possess significant biological activity due to its unique structural features.
Case Studies and Research Findings
- Antimicrobial Activity : Similar oxadiazole derivatives have shown promising antimicrobial properties. For example, a study demonstrated that derivatives containing the oxadiazole ring exhibited significant activity against various bacterial strains .
- Antitumor Potential : Compounds with related structures have been evaluated for their anticancer properties. For instance, thiazole and oxadiazole derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms involving protein interactions and cellular signaling pathways .
- Structure-Activity Relationship (SAR) : Recent SAR studies indicate that modifications in the phenyl ring or the presence of electron-donating groups can enhance cytotoxic activities of related compounds. Such insights could guide future research on this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
